molecular formula C12H15BrClNO3 B1487781 Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-62-9

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487781
M. Wt: 336.61 g/mol
InChI Key: AQBJXGKPBFBLGJ-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride, or 2S,4S-4-BPC, is a synthetic compound that is widely used in scientific research. It is a brominated derivative of 2-pyrrolidinecarboxylic acid, which is an important intermediate in the synthesis of a variety of pharmaceuticals. It is a white solid at room temperature, and is soluble in water, methanol, and acetone. 2S,4S-4-BPC has many applications in scientific research, ranging from drug development to biochemistry and physiology.

Scientific Research Applications

Photochemical Reactions

Research on photochemical reactions, such as the methylation and methoxylation of methyl 2-pyridinecarboxylate, demonstrates the importance of UV irradiation in organic synthesis. These reactions highlight the role of acid and sulfuric acid in directing the methylation process, suggesting that similar photochemical principles could apply to the synthesis and functionalization of complex molecules like Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Sugiyama et al., 1981).

Polymeric Materials

The synthesis of novel thermally stable poly(ether imide ester)s from pyridine derivatives showcases the application of such compounds in creating high-performance polymers with specific physical and thermal properties. This research provides a foundation for understanding how similar pyrrolidine derivatives could be utilized in polymer synthesis (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Synthesis of Dithiolium Derivatives

The synthesis of bromo-substituted dithiolium derivatives from propiophenones, including the use of pyrrolidinium reagents, illustrates the synthetic versatility of pyrrolidine derivatives in constructing complex molecular structures. This could imply potential pathways for synthesizing and modifying the structure of interest for various applications (Sarbu et al., 2019).

Antioxidant and Anticholinergic Activities

Research on the synthesis of natural bromophenols and their derivatives, including pyrrolidine-2-one compounds, explores their potent antioxidant and anticholinergic activities. This highlights the potential biomedical applications of structurally related compounds in therapeutic and pharmacological contexts (Rezai et al., 2018).

Radiolabelling of Compounds

The development of methods for the synthesis, purification, and radiolabelling of bromophenoxy hexyl derivatives, including carboxylic acids, demonstrates the application of these compounds in medical imaging and diagnostics. This suggests potential research applications for related pyrrolidine derivatives in radiolabelling and imaging studies (Abbas et al., 1991).

properties

IUPAC Name

methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJXGKPBFBLGJ-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.